molecular formula C51H98O6 B1427780 Glyceryl tri(hexadecanoate-d31) CAS No. 241157-04-0

Glyceryl tri(hexadecanoate-d31)

Cat. No.: B1427780
CAS No.: 241157-04-0
M. Wt: 900.9 g/mol
InChI Key: PVNIQBQSYATKKL-JGBASCRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyceryl tri(hexadecanoate-d31), also known as glyceryl tri(palmitate-d31), is a deuterated form of glyceryl tripalmitate. This compound is a triglyceride where the fatty acid chains are hexadecanoic acid (palmitic acid) with deuterium atoms replacing hydrogen atoms. It is primarily used in scientific research as a stable isotope-labeled compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl tri(hexadecanoate-d31) can be synthesized through a chemical reaction involving glycerol and hexadecanoic acid. The process involves the esterification of glycerol with hexadecanoic acid in the presence of a catalyst. The deuterium labeling is achieved by using a deuterium source, such as deuterium chloride (DCl), to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of glyceryl tri(hexadecanoate-d31) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the esterification and deuterium exchange reactions.

Chemical Reactions Analysis

Types of Reactions

Glyceryl tri(hexadecanoate-d31) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form glyceryl tri(hexadecanoate-d31) peroxides.

    Reduction: Reduction reactions can convert glyceryl tri(hexadecanoate-d31) to its corresponding alcohols.

    Substitution: Deuterium atoms in the compound can be replaced with other isotopes or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium borohydride (NaBH4) and deuterium chloride (DCl) are employed.

Major Products

    Oxidation: Glyceryl tri(hexadecanoate-d31) peroxides.

    Reduction: Glyceryl tri(hexadecanoate-d31) alcohols.

    Substitution: Various isotopically labeled derivatives.

Scientific Research Applications

Glyceryl tri(hexadecanoate-d31) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of glyceryl tri(hexadecanoate-d31) involves its incorporation into biological systems where it mimics the behavior of non-deuterated triglycerides. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic studies. The compound interacts with enzymes and metabolic pathways involved in lipid metabolism, providing valuable insights into the dynamics of fatty acid utilization.

Comparison with Similar Compounds

Similar Compounds

    Glyceryl tri(palmitate): The non-deuterated form of glyceryl tri(hexadecanoate-d31).

    Glyceryl tri(stearate-18,18,18-d3): A deuterated triglyceride with stearic acid chains.

    Glyceryl trioleate: A triglyceride with oleic acid chains.

Uniqueness

Glyceryl tri(hexadecanoate-d31) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The stable isotope labeling allows for precise tracking and quantification in various research studies, making it a valuable tool in scientific research.

Properties

IUPAC Name

2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIQBQSYATKKL-JGBASCRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

900.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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